2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-(1-methylpyrazol-4-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-16-9-10(8-15-16)6-7-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-5,8-9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBHLIVUPJKYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Architecture
The target compound features a bicyclic isoindole-1,3-dione system linked via an ethyl spacer to a 1-methylpyrazol-4-yl group. Its molecular formula (C₁₃H₁₁N₃O₂) and SMILES string (C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CNN=C3) reflect a planar aromatic core with a polar imide moiety, enabling hydrogen bonding and π-π interactions. The pyrazole ring contributes to metabolic stability and metal-coordination potential, as evidenced by its prevalence in kinase inhibitors.
Thermodynamic and Spectroscopic Data
PubChem lists a molecular weight of 241.24 g/mol and a computed XLogP3 of 0.9, indicating moderate hydrophobicity. NMR data from analogous compounds suggest characteristic imide carbonyl signals near δ 170 ppm in ¹³C NMR and pyrazole proton resonances at δ 7.8–8.0 ppm. Mass spectrometry typically shows a [M+H]+ peak at m/z 242.1, consistent with the molecular formula.
Synthetic Strategies
Retrosynthetic Analysis
Two primary disconnections emerge:
- Isoindole-dione formation via cyclization of a maleamic acid derived from 2-(1-methylpyrazol-4-yl)ethylamine.
- Pyrazole-ethyl chain installation through alkylation or cross-coupling of a preformed isoindole-dione.
Route 1: Maleic Anhydride Cyclization
Synthesis of 2-(1-Methyl-1H-Pyrazol-4-yl)Ethylamine
The pyrazole-ethylamine precursor is synthesized in three steps:
Step 1: Palladium-Catalyzed Alkyne Coupling
1-Methyl-4-iodopyrazole reacts with vinyl-n-butyl ether under Miyaura borylation conditions (Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane, Na₂CO₃ in n-BuOH) to yield 1-(1-methyl-1H-pyrazol-4-yl)ethanone (79% yield).
Step 2: Oxime Formation
Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 80°C for 4 hours forms the oxime intermediate (92% yield).
Step 3: Oxime Reduction
Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C in MeOH) reduces the oxime to 2-(1-methyl-1H-pyrazol-4-yl)ethylamine (86% yield).
Imide Cyclization
Maleic anhydride (1.1 equiv) reacts with the amine in anhydrous THF at 0°C, followed by cyclization in acetic anhydride with NaOAc (2 equiv) at 120°C for 2 hours (Scheme 1). The crude product is purified via silica gel chromatography (EtOAc/hexanes 3:7) to afford the title compound (68% yield).
Table 1: Optimization of Cyclization Conditions
| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic anhydride | Neat | 120 | 2 | 68 |
| Toluene | Reflux | 110 | 4 | 52 |
| PPA | 140 | 140 | 1 | 61 |
Route 2: N-Alkylation of Isoindole-1,3-Dione
Preparation of 2-Bromoethyl-1-Methylpyrazole
1-Methylpyrazole-4-ethanol (from NaBH₄ reduction of 1-(1-methylpyrazol-4-yl)ethanone) is treated with PBr₃ (1.2 equiv) in DCM at 0°C to yield 2-bromoethyl-1-methylpyrazole (89%).
Alkylation Reaction
Isoindole-1,3-dione (1 equiv) is deprotonated with NaH (1.2 equiv) in DMF at 0°C, followed by addition of the bromide (1.1 equiv). The mixture is stirred at 80°C for 12 hours, yielding the product after aqueous workup (57%).
Key Challenge: Competing O-alkylation is suppressed using polar aprotic solvents and excess base.
Mechanistic Insights
Cyclization Pathway
Maleamic acid intermediate formation proceeds via nucleophilic attack of the amine on maleic anhydride, followed by intramolecular acyl substitution to form the imide ring (Figure 1). DFT studies suggest a six-membered transition state stabilized by hydrogen bonding between the amide NH and carbonyl oxygen.
Cross-Coupling Selectivity
The Pd-catalyzed step in Route 1 exhibits >95% regioselectivity for the pyrazole 4-position due to electronic effects of the methyl group. Computational analyses (NBO charges) indicate greater electron density at C4 (-0.32 e) versus C3 (-0.18 e), favoring oxidative addition at C4.
Scalability and Process Chemistry
A kilogram-scale process using Route 1 achieved 62% overall yield with the following modifications:
- Continuous flow hydrogenation for oxime reduction
- Reactive crystallization to isolate the maleamic acid
- Azeotropic drying with toluene during cyclization
Table 2: Comparative Analysis of Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield (%) | 68 | 57 |
| Purity (HPLC) | 99.2 | 97.8 |
| Cost Index | 1.0 | 1.4 |
| Scalability | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and halogenating agents like bromine (Br2). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyrazole derivatives. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to four analogs with modifications to the pyrazole ring or substituents. Data are synthesized from crystallographic, chemical, and structural databases (Table 1).
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
Electronic and Steric Modifications
- Brominated Analog : The 4-bromo substitution on pyrazole increases molecular mass by ~65 g/mol compared to the target compound. Bromine’s electronegativity may enhance halogen bonding or susceptibility to nucleophilic substitution, relevant in agrochemical design.
- The free NH group on pyrazole enables hydrogen bonding, critical for crystal packing .
- Chloroethoxy Substituent : The aliphatic chain introduces flexibility and polarity, diverging from the rigid pyrazole heterocycle. This may alter bioavailability or interaction with biological targets.
- Benzyl-Substituted Pyrazole : The benzyl group extends aromaticity, increasing molecular mass by ~48 g/mol.
Functional Group Implications
- Methyl vs. Bromine : The methyl group in the target compound donates electron density via inductive effects, stabilizing the pyrazole ring. In contrast, bromine withdraws electrons, making the analog more reactive in cross-coupling reactions .
- Benzyl vs. Methyl : The benzyl group introduces π-π stacking capabilities, which could enhance binding to aromatic residues in enzymes or receptors .
Biological Activity
2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound's structure features an isoindole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₃H₁₁N₃O₂
- Molecular Weight : 241.25 g/mol
- CAS Number : 1195687-62-7
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. Studies indicate that derivatives of isoindoline can modulate inflammation by inhibiting COX activity, which may lead to reduced production of pro-inflammatory mediators such as prostaglandins .
- Antioxidant Activity : The compound exhibits antioxidant properties by interacting with reactive oxygen species (ROS) and modulating pathways involved in oxidative stress. This activity is crucial for protecting cells from damage and may contribute to its potential therapeutic effects in neurodegenerative diseases .
- Modulation of Neurotransmitter Systems : Research suggests that isoindole derivatives may influence neurotransmitter systems, including acetylcholine and serotonin pathways, which are vital for cognitive functions and mood regulation .
In Vitro Studies
In vitro studies have evaluated the cytotoxicity and anti-inflammatory effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A431 | <10 | Significant cytotoxicity |
| Jurkat | <10 | Inhibition of proliferation |
These findings indicate a promising anticancer potential, warranting further investigation into its mechanisms and applications in cancer therapy .
Case Studies
A notable study examined the effects of a series of isoindoline derivatives on inflammation-related conditions. The results indicated that certain compounds exhibited significant inhibition of COX enzymes and reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures . This suggests that this compound could be beneficial in treating inflammatory diseases.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound has been investigated using bioinformatics tools. It shows favorable characteristics such as good intestinal absorption and the ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications . However, toxicity studies are essential to establish safety profiles before clinical applications.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione?
- Methodological Answer : A common approach involves condensation reactions between substituted pyrazole derivatives and isoindole-1,3-dione precursors. For example, refluxing 1-methyl-1H-pyrazole-4-ethylamine with phthalic anhydride in ethanol under acidic conditions (e.g., sodium acetate) yields the target compound. Reaction optimization may require adjusting temperature (e.g., 200°C for anhydrous conditions) and stoichiometry, as seen in analogous isoindole-dione syntheses . Characterization via IR (amide C=O stretch ~1700 cm⁻¹), NMR (pyrazole CH at δ ~3.8–4.0 ppm), and mass spectrometry (MW = 241.25 g/mol) is critical .
Q. How can the crystal structure of this compound be resolved and refined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. After growing crystals via slow evaporation (e.g., ethyl alcohol), use SHELXL for refinement. Key steps include:
Q. What analytical techniques are essential for confirming its structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : / NMR to confirm substitution patterns (e.g., pyrazole CH and isoindole-dione aromatic protons).
- HPLC-MS : Monitor purity and detect byproducts.
- Elemental Analysis : Verify empirical formula (e.g., CHNO) .
Advanced Research Questions
Q. How can structural discrepancies between computational models and experimental data be reconciled?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent interactions) or crystal packing forces. To resolve:
- Compare DFT-optimized geometries (B3LYP/6-31G*) with SCXRD bond lengths/angles.
- Use molecular dynamics simulations to assess conformational flexibility in solution .
Q. What strategies enable functionalization of the isoindole-dione core for targeted biological studies?
- Methodological Answer :
- Azide-Alkyne Cycloaddition : Introduce an azide group at the ethyl linker (e.g., 2-(5-azidopentyl)-isoindole-dione) for "click chemistry" bioconjugation .
- Electrophilic Substitution : Modify the pyrazole ring with halogens or sulfonyl groups to enhance solubility or binding affinity .
Q. How do substituent variations impact solubility and bioactivity?
- Data-Driven Analysis :
| Substituent Position | Modification | Solubility (LogP) | Bioactivity Trend | Reference |
|---|---|---|---|---|
| Pyrazole C4 | Methyl → Isobutoxy | Decreases | Reduced IC (enzyme assays) | |
| Isoindole-dione N2 | Ethyl → Benzyl | Increases | Enhanced receptor binding |
- Conclusion : Alkyl/aryl substituents on the pyrazole and isoindole-dione significantly modulate physicochemical and pharmacological properties .
Q. What computational tools predict binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases).
- Pharmacophore Mapping : Identify critical H-bond acceptors (isoindole-dione carbonyls) and hydrophobic pockets (pyrazole methyl) .
Data Contradiction Analysis
Q. How to address conflicting reports on melting points or spectral data?
- Resolution Strategy :
- Reproducibility Checks : Verify synthetic protocols (e.g., purity of starting materials, drying conditions).
- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms.
- Collaborative Validation : Cross-reference with databases (e.g., Cambridge Structural Database) .
Key Resources for Further Study
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
